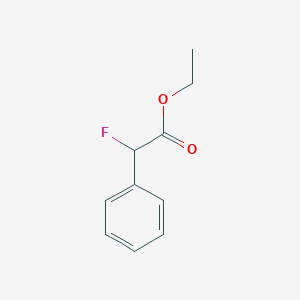

Ethyl 2-fluoro-2-phenylacetate

Übersicht

Beschreibung

Ethyl 2-fluoro-2-phenylacetate is a chemical compound with the molecular formula C10H11FO2 . It is one of the major aroma components of Ligustrum japonicum and has been reported to be one of the key compounds responsible for the sweet-like off-flavor in Aglianico del Vulture wine .

Synthesis Analysis

The synthesis of this compound involves various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . The reaction is slow and reversible . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The compound has free spectra: 4 NMR, and 1 MS .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The reaction involves free radical bromination, nucleophilic substitution, oxidation . Ethyl Phenyl Acetate can be synthesized through various chemical processes, primarily involving esterification reactions .Physical And Chemical Properties Analysis

This compound is a colorless or nearly colorless transparent liquid, with a strong and sweet aroma of honey . It has a density of 1.03g/mL at 25°C (lit.), and a boiling point of 229°C (lit.) . It is insoluble in water, but miscible with ethanol, ether, and other organic solvents .Wissenschaftliche Forschungsanwendungen

1. Cancer Cell Research

Ethyl 2-fluoro-2-phenylacetate has been studied for its stereoselective hydrolysis by cultured rat cancer cell lines, indicating its potential as an anticancer prodrug. The stereoselectivity varies across different cell lines, suggesting its utility in targeted cancer therapies (Yamazaki et al., 1996).

2. Synthesis of Biologically Active Compounds

The compound has been utilized in the synthesis of α-fluoro-α,β-unsaturated ethyl carboxylates, important intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).

3. Anti-Cancer Agent Development

A derivative of this compound was synthesized and shown to exhibit potent cytotoxic activity against several human cancer cell lines. This suggests its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy (Riadi et al., 2021).

4. Electrochemical Fluorination Studies

The effect of substituents and operating conditions on the electrochemical fluorination of alkyl phenylacetates, including this compound, has been explored. This research is significant for understanding the selective synthesis of fluorinated compounds (Ilayaraja et al., 2008).

5. Molecular Characterization and Crystal Structure

The compound has been synthesized and characterized by various analytical techniques, including single-crystal X-ray diffraction. This research contributes to a deeper understanding of its molecular structure and potential applications (Sapnakumari et al., 2014).

6. Synthesis of Derivatives for Industrial Applications

This compound has been used in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, indicating its role in developing compounds for industrial applications, including photoelectronic devices (Shafi et al., 2021).

7. Chiral Derivatizing Agent

2-Fluoro-2 phenylacetic acid, closely related to this compound, has been used as a chiral derivatizing agent. This application is crucial for the configurational determination of compounds in stereochemical studies (Hamman et al., 1991).

Wirkmechanismus

Mode of Action

It is known that the compound contains a benzylic position, which can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that compounds with a similar structure, such as phenylacetate, are metabolized by bacteria via the phenylacetate catabolic pathway . This pathway involves processes such as CoA thioester formation, shortening of the side chain, and energy-driven ring reduction

Safety and Hazards

Ethyl 2-fluoro-2-phenylacetate may be corrosive to metals. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist or vapors, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Zukünftige Richtungen

The future directions of research on Ethyl 2-fluoro-2-phenylacetate could involve exploring its potential applications in various fields, such as the pharmaceutical industry, the food industry, and the perfume industry. Further studies could also focus on improving the synthesis process to increase yield and reduce costs .

Biochemische Analyse

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules, although specific interactions have not been identified .

Cellular Effects

It has been reported that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines . This suggests that Ethyl 2-fluoro-2-phenylacetate may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can undergo reactions at the benzylic position, suggesting that it may have some stability and could potentially degrade over time .

Dosage Effects in Animal Models

It is known that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines , suggesting that it may have some biological activity in vivo.

Metabolic Pathways

It is known that the compound can undergo reactions at the benzylic position , suggesting that it may be involved in some metabolic pathways.

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMFFTZAVJGGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)

![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)

![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2862346.png)